4-[3-(Dimethylamino)propyl]phenol
Description
4-[3-(Dimethylamino)propyl]phenol is a phenolic derivative characterized by a dimethylamino-propyl substituent at the para position of the phenol ring. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. This compound is of interest in medicinal chemistry due to its structural features, which may influence amyloidogenic processing repression, as suggested by related derivatives in and .
Properties
CAS No. |
73278-94-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-3-4-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
ZPJALXOWMQIHNC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CC=C(C=C1)O |
Canonical SMILES |
CN(C)CCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of 4-[3-(Dimethylamino)propyl]phenol, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
Substituent Effects on Bioactivity: The pyrazole-containing analog (C₂₃H₂₈N₄O) in exhibits enhanced amyloidogenic repression compared to this compound, likely due to increased steric bulk and hydrogen-bonding capacity from the pyrazole ring . The dichlorophenyl analog (C₁₅H₁₅Cl₂NO) introduces halogen atoms, which may improve lipophilicity and membrane permeability, though its bioactivity remains uncharacterized .
Industrial vs. Pharmaceutical Relevance: Polybutene derivatives () are tailored for non-pharmaceutical applications, such as surfactants or coatings, due to their polymeric nature . Methoxyphenoxy derivatives () serve as intermediates in synthesizing receptor-targeted drugs, leveraging their ether linkages for stability .
Physicochemical Properties
Solubility and Reactivity:
- This compound: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the dimethylamino group’s basicity.
- Pyrazole Analogs (): Lower solubility in water due to hydrophobic pyrazole and aryl groups but improved stability in biological matrices .
- Dichlorophenyl Analog (): Expected high lipophilicity (logP >3), favoring blood-brain barrier penetration .
Thermal Stability:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Dimethylamino)propyl]phenol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via alkylation of phenol derivatives using 3-chloropropyldimethylamine under basic conditions (e.g., NaH in DMF). Purification typically involves column chromatography with silica gel and a gradient elution system (e.g., 5–20% methanol in dichloromethane). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference with PubChem’s computed physicochemical data (e.g., InChIKey, molecular formula) ensures consistency .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural features?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies protons adjacent to the dimethylamino group (δ ~2.2 ppm for N-CH₃) and the phenolic hydroxyl (δ ~5.5 ppm, broad). ¹³C NMR confirms the propyl linker (C-N and C-O signals).
- FT-IR : Detects the phenolic O-H stretch (~3200–3500 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₁H₁₇NO: 179.13 g/mol) and fragmentation patterns .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : The dimethylamino group (pKa ~8–10) undergoes protonation at acidic pH, enhancing solubility but risking degradation via hydrolysis. Stability studies should use UV-Vis spectroscopy to monitor absorbance changes under varying pH (e.g., phosphate buffers pH 3–9). Accelerated stability testing (40°C/75% RH) over 14 days, followed by HPLC analysis, quantifies degradation products .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound across studies be resolved?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., cell line variability, assay conditions). Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays (MTT/WST-1). Statistical tools like ANOVA or Bayesian hierarchical models account for inter-study variance. Replicate experiments under controlled parameters (e.g., fixed concentration, exposure time) .
Q. What factorial design approaches optimize the synthesis yield of this compound?
- Methodological Answer : Implement a two-level factorial design to test variables: temperature (40–80°C), catalyst concentration (0.5–2.0 eq), and reaction time (12–24 hrs). Analyze main effects and interactions using response surface methodology (RSM). Software tools like Design-Expert® or Minitab® model nonlinear relationships and predict optimal conditions .
Q. What computational strategies predict interactions between this compound and enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like cytochrome P450 or kinases. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to analyze conformational stability. Compare results with in vitro enzyme inhibition assays (e.g., fluorometric substrate turnover) .
Q. How can researchers identify and mitigate by-products formed during synthesis?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to detect by-products (e.g., unreacted intermediates or oxidized derivatives). Adjust reaction stoichiometry (e.g., excess phenol derivative) or solvent polarity (switch from DMF to acetonitrile) to suppress side reactions. Purity thresholds (>98%) should align with ICH Q3A guidelines .
Q. What in silico tools evaluate the pharmacokinetic properties of this compound for drug development?
- Methodological Answer :
- SwissADME : Predicts bioavailability (%ABS), blood-brain barrier permeability, and CYP450 interactions.
- admetSAR : Estimates toxicity endpoints (e.g., Ames test, hERG inhibition).
- PKSim® : Models plasma concentration-time profiles. Correlate predictions with in vivo rodent studies (e.g., IV/PO administration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
